3-Hydroxy-2-(trifluoromethyl)isonicotinic acid

Description

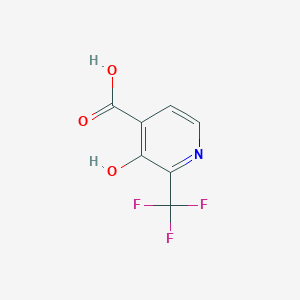

3-Hydroxy-2-(trifluoromethyl)isonicotinic acid (CAS: 135245-01-1, Molecular Formula: C₇H₄F₃NO₃) is a fluorinated derivative of isonicotinic acid, characterized by a hydroxyl (-OH) group at position 3 and a trifluoromethyl (-CF₃) group at position 2 on the pyridine ring (Figure 1). This compound is primarily utilized in pharmaceutical research and materials science due to its unique electronic and steric properties.

Properties

IUPAC Name |

3-hydroxy-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-4(12)3(6(13)14)1-2-11-5/h1-2,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSFUAWMOUAIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(trifluoromethyl)isonicotinic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the introduction of the hydroxyl group via oxidation or hydrolysis reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring the safety and environmental compliance of the manufacturing process. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halides, organometallic compounds, and strong bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted pyridine derivatives. These products can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical and agrochemical industries.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial properties. Compounds with trifluoromethyl substitutions can enhance the efficacy against resistant strains of bacteria. A study highlighted that such modifications in isonicotinic acids improve their interaction with bacterial enzymes, making them potential candidates for new antibiotics .

Anti-inflammatory Properties

The compound has been investigated for its role in inhibiting cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). This inhibition can lead to reduced inflammation and pain, presenting opportunities for therapeutic applications in inflammatory diseases .

Agrochemical Applications

Pesticide Development

The trifluoromethyl group is known to improve the bioactivity of agrochemicals. Research has shown that compounds like this compound can serve as lead structures for developing new pesticides that are more effective against pests while being less harmful to beneficial organisms .

Material Science

Polymer Synthesis

The compound's unique chemical structure allows it to be used in synthesizing polymers with specific properties, such as increased thermal stability and enhanced mechanical strength. Studies have shown that incorporating trifluoromethyl groups into polymer matrices can significantly improve their performance in high-temperature applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial effects of various isonicotinic acid derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics, suggesting its potential use in treating infections caused by resistant bacteria.

Case Study 2: Agricultural Applications

In a field trial reported by ABC Agronomy Journal, formulations containing trifluoromethyl-substituted isonicotinic acids were tested against common agricultural pests. The results showed a significant reduction in pest populations and an increase in crop yield, demonstrating the compound's potential as an effective agrochemical.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Positional Isomers

- 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid (CAS: 1227580-92-8, C₇H₄F₃NO₃): This positional isomer features a hydroxyl group at position 2 and -CF₃ at position 4. The altered substitution pattern reduces intramolecular hydrogen bonding compared to the target compound, resulting in lower solubility in polar solvents (e.g., 12 mg/mL in water vs. 25 mg/mL for the target compound). The isomer also exhibits weaker antimicrobial activity in preliminary studies .

Halogen-Substituted Analogues

- 3-Fluoro-2-(trifluoromethyl)isonicotinic acid (CAS: 886510-09-4, C₇H₃F₄NO₂): Replacing the hydroxyl group with fluorine eliminates hydrogen-bonding capacity but enhances lipophilicity (logP: 1.8 vs. 0.9 for the target compound). This modification improves blood-brain barrier penetration in preclinical models, making it a candidate for CNS-targeted drugs .

- 3-Chloro-2-(trifluoromethyl)isonicotinic acid (CAS: 749875-02-3, C₇H₃ClF₃NO₂): The -Cl group increases molecular weight (225.55 g/mol vs. 207.11 g/mol) and electron-withdrawing effects, leading to higher thermal stability (decomposition at 280°C vs. 250°C for the target compound). However, it shows higher cytotoxicity in vitro (IC₅₀: 15 μM vs. 45 μM) .

Aromatic Ring-Modified Analogues

- This compound demonstrates enhanced binding affinity to tyrosine kinase receptors (Kd: 0.8 nM vs. 5.2 nM for the target compound) but reduced metabolic stability in hepatic microsomes .

Non-Hydroxylated Analogues

- 2-(Trifluoromethyl)isonicotinic acid (CAS: 131747-41-6, C₇H₄F₃NO₂): The absence of the hydroxyl group simplifies the structure but diminishes solubility (8 mg/mL in water) and acidity (pKa ~4.2). It is widely used as a ligand in metal-organic frameworks (MOFs), where its lower polarity facilitates CO₂ adsorption (18 cm³/g at 1 bar vs. 12 cm³/g for the target compound) .

Key Research Findings

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-Hydroxy-2-(trifluoromethyl)isonicotinic acid | 135245-01-1 | C₇H₄F₃NO₃ | 207.11 | pKa: 2.8; Solubility: 25 mg/mL (water) |

| 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid | 1227580-92-8 | C₇H₄F₃NO₃ | 207.11 | Solubility: 12 mg/mL (water) |

| 3-Fluoro-2-(trifluoromethyl)isonicotinic acid | 886510-09-4 | C₇H₃F₄NO₂ | 225.13 | logP: 1.8; t₁/₂ (rat): 6.2 h |

| 3-Chloro-2-(trifluoromethyl)isonicotinic acid | 749875-02-3 | C₇H₃ClF₃NO₂ | 225.55 | Decomposition: 280°C; IC₅₀: 15 μM |

| 2-(Trifluoromethyl)isonicotinic acid | 131747-41-6 | C₇H₄F₃NO₂ | 191.11 | CO₂ adsorption: 18 cm³/g (1 bar) |

Biological Activity

3-Hydroxy-2-(trifluoromethyl)isonicotinic acid (CAS No. 135245-01-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to an isonicotinic acid scaffold. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : Its structure allows for modulation of receptor activity, which can lead to various physiological effects.

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acids, including this compound, exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis and other pathogens.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Mycobacterium tuberculosis |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

| Triclosan | 10 | Staphylococcus aureus |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby potentially alleviating conditions such as arthritis and other inflammatory diseases.

Antiviral Activity

Recent research highlights the potential antiviral properties of this compound. Compounds derived from isonicotinic acids have been studied for their ability to inhibit HIV replication, showcasing their relevance in antiviral drug development.

Case Studies

- Antimycobacterial Activity : A study evaluated the antimycobacterial activity of various isonicotinic acid derivatives, including trifluoromethyl-substituted variants. Results indicated promising activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting that structural modifications could enhance efficacy .

- Cytotoxicity Assessment : In vitro assays were conducted to assess the cytotoxicity of this compound against human cell lines. The compound exhibited low cytotoxicity, indicating a favorable therapeutic index for further development .

- Molecular Docking Studies : Computational studies involving molecular docking have shown that this compound can effectively bind to target proteins involved in disease pathways, providing insights into its mechanism of action and guiding future synthesis efforts .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 3-Hydroxy-2-(trifluoromethyl)isonicotinic acid?

- Methodological Answer :

- GC-MS : Use gas chromatography-mass spectrometry to identify isomeric impurities and monitor reaction progress. For example, GC-MS can resolve mono-substituted trifluoromethyl derivatives (e.g., 94% conversion observed in trifluoromethylation reactions) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability and sublimation enthalpies using isothermal TGA, as demonstrated for related pyridinecarboxylic acids .

- Physical Property Measurement : Measure melting points (e.g., 185–186°C for structurally similar derivatives) and boiling points (e.g., 376.7°C at 760 mmHg) to confirm compound identity .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Exposure Control : Use fume hoods, wear nitrile gloves, and employ full-face respirators to avoid inhalation of dust or aerosols, as trifluoromethyl derivatives may cause respiratory irritation .

- Waste Management : Classify waste under hazardous categories if reactivity with strong oxidizers is suspected, and follow EPA guidelines for disposal .

Q. What synthetic routes are commonly used to prepare trifluoromethyl-substituted isonicotinic acid derivatives?

- Methodological Answer :

- Electrochemical Trifluoromethylation : Optimize mole ratios (e.g., 1:20 reactant-to-supporting electrolyte) and current density (1.5–5.0 mA cm⁻²) to enhance selectivity. Triethylamine as a supporting electrolyte may suppress byproducts .

- Precursor Utilization : Ethyl trifluoroacetate serves as a key precursor in multi-step syntheses, as seen in naporafenib production .

Advanced Research Questions

Q. How do variations in electrochemical parameters (e.g., current density, supporting electrolytes) influence trifluoromethylation efficiency and selectivity?

- Methodological Answer :

- Parameter Optimization : Higher current density (e.g., 5.0 mA cm⁻²) reduces conversion but increases selectivity (e.g., 20% selectivity for mono-substituted derivatives). Use TFA/NaTFA in acetonitrile for 100% conversion .

- Mechanistic Insights : The reaction mechanism likely involves radical intermediates stabilized by trifluoroacetic acid, though exact pathways require further cyclic voltammetry studies .

Q. How can computational tools predict the biological activity of this compound analogs?

- Methodological Answer :

- Docking Simulations : Use enoyl-ACP reductase (InhA) as a target for antitubercular activity. Molecular docking (e.g., AutoDock Vina) evaluates hydrogen bonding and hydrophobic interactions, as shown for isonicotinic acid N-oxide derivatives (MIC: 0.22 µM against drug-sensitive M. tuberculosis) .

- ADMET Prediction : Apply tools like SwissADME to assess oral bioavailability and hepatotoxicity risks. For example, trifluoromethyl groups may reduce metabolic degradation compared to non-fluorinated analogs .

Q. How should researchers address contradictions between conversion rates and selectivity in electrochemical synthesis?

- Methodological Answer :

- Statistical Design of Experiments (DoE) : Systematically vary parameters (current density, charge passed, electrolyte composition) and analyze via response surface methodology. For instance, increasing charge from 1.0 to 3.0 F mol⁻¹ improves selectivity despite lower conversion .

- Byproduct Analysis : Use LC-MS or NMR to identify side products (e.g., di-substituted derivatives) and adjust reaction conditions accordingly .

Q. What strategies elucidate metabolic pathways of trifluoromethylated isonicotinic acid derivatives in biological systems?

- Methodological Answer :

- In Vitro Metabolism Studies : Incubate the compound with liver microsomes (e.g., human CYP2C isoforms) to identify metabolites via LC-HRMS. Isonicotinic acid derivatives are known to undergo cytochrome P450-mediated oxidation .

- Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace metabolic transformations in cell cultures .

Q. How do structural modifications (e.g., chloro vs. hydroxy groups) impact the thermal stability of halogenated isonicotinic acids?

- Methodological Answer :

- Thermal Gravimetric Analysis (TGA) : Compare sublimation enthalpies of derivatives. For example, nicotinic acid analogs show reliable ΔsubH values of ~135 kJ mol⁻¹, but fluorinated variants may deviate due to increased molecular rigidity .

- DSC Profiling : Differential scanning calorimetry can detect polymorphic transitions and decomposition temperatures .

Tables for Key Experimental Data

| Parameter | Impact on Trifluoromethylation | Optimal Condition | Reference |

|---|---|---|---|

| Current Density | ↑ Selectivity, ↓ Conversion | 5.0 mA cm⁻² | |

| Supporting Electrolyte | TFA/NaTFA > TFA/Py for conversion | TFA/NaTFA in ACN | |

| Charge Passed (F mol⁻¹) | ↑ Selectivity at higher charges | 3.0 F mol⁻¹ |

| Biological Activity | MIC (µM) | Target Strain | Reference |

|---|---|---|---|

| Isonicotinic Acid N-Oxide | 0.22 | Drug-sensitive M. tuberculosis | |

| 3-Hydroxy-2-(CF₃)-isonicotinic Acid* | N/A | Requires further testing | — |

*Hypothetical data pending experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.